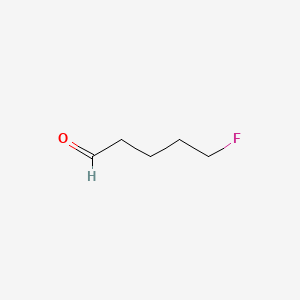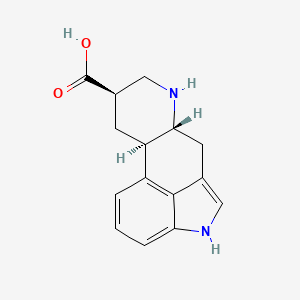
9,10-Dihydro-6-norlysergic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-6-norlysergic acid is a derivative of lysergic acid, which is a naturally occurring compound found in the ergot fungus. This compound is part of the lysergamide family, known for their psychoactive properties. Lysergic acid derivatives have been extensively studied for their potential therapeutic applications and their role in understanding ligand-receptor interactions at the molecular level .
Preparation Methods
The synthesis of 9,10-Dihydro-6-norlysergic acid involves several steps, starting from lysergic acid. One common method includes the reduction of lysergic acid using hydrogenation techniques. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Industrial production methods often employ similar hydrogenation techniques but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
9,10-Dihydro-6-norlysergic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as Pd/C, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
9,10-Dihydro-6-norlysergic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Dihydro-6-norlysergic acid involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity. The compound’s effects are mediated through the activation of specific signaling pathways, including those involving cyclic AMP (cAMP) and phosphoinositide .
Comparison with Similar Compounds
9,10-Dihydro-6-norlysergic acid is similar to other lysergamides such as:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects, LSD has a similar structure but differs in its amide substitution.
6-ethyl-6-norlysergic acid diethylamide (ETH-LAD): This compound is structurally similar but has an ethyl group at the N6 position, leading to differences in potency and receptor binding affinity.
1-propionyl-lysergic acid diethylamide (1P-LSD): Another analog with a propionyl group at the N1 position, affecting its pharmacokinetics and metabolic stability.
Properties
CAS No. |
30341-93-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)9-4-11-10-2-1-3-12-14(10)8(6-16-12)5-13(11)17-7-9/h1-3,6,9,11,13,16-17H,4-5,7H2,(H,18,19)/t9-,11-,13-/m1/s1 |
InChI Key |
SBJSRNIAEBCQDQ-IRUJWGPZSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]2[C@H]1C3=C4C(=CNC4=CC=C3)C2)C(=O)O |
Canonical SMILES |
C1C(CNC2C1C3=C4C(=CNC4=CC=C3)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


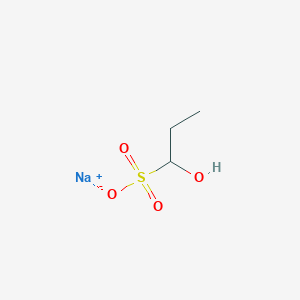
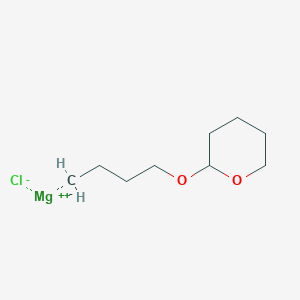
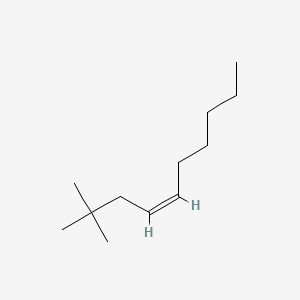


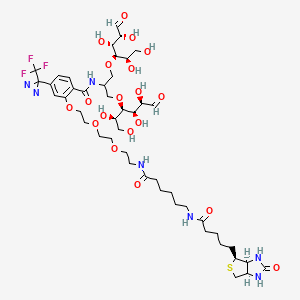
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
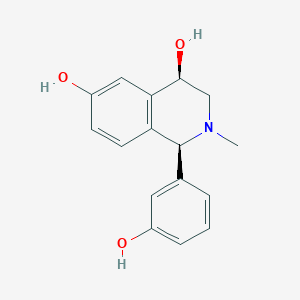
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)

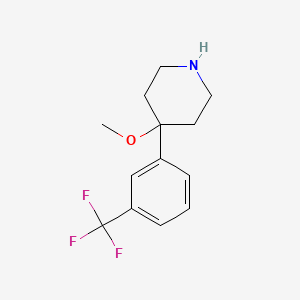

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
